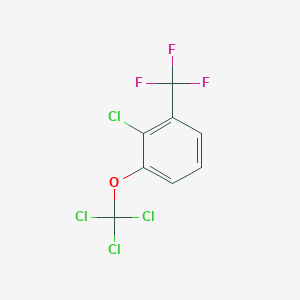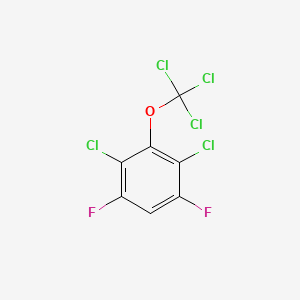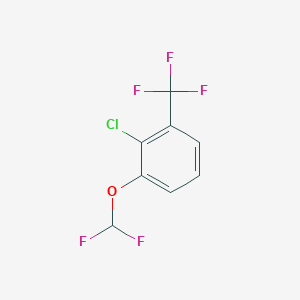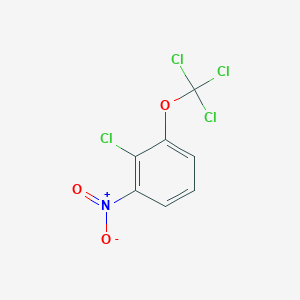
2-Chloro-1-nitro-3-(trichloromethoxy)benzene
描述
2-Chloro-1-nitro-3-(trichloromethoxy)benzene, also known as Chlor-Nitrofen, is a chemical compound with the molecular formula C7H3Cl4NO3 and a molecular weight of 290.9 g/mol. This compound has been used in the past as a herbicide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-nitro-3-(trichloromethoxy)benzene typically involves the nitration of 2-chloro-3-(trichloromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The process involves the use of large-scale reactors, precise temperature control, and efficient separation and purification techniques to obtain the final product.
化学反应分析
Types of Reactions
2-Chloro-1-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Reduction: 2-Amino-1-nitro-3-(trichloromethoxy)benzene.
Substitution: 2-Hydroxy-1-nitro-3-(trichloromethoxy)benzene.
科学研究应用
2-Chloro-1-nitro-3-(trichloromethoxy)benzene has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other chemical compounds.
Biology: In studies related to its herbicidal activity and its effects on plant physiology.
Medicine: Investigated for its potential biological activities and interactions with biological targets.
Industry: Used as a precursor for the synthesis of other herbicidal compounds and related chemicals.
作用机制
The mechanism of action of 2-Chloro-1-nitro-3-(trichloromethoxy)benzene as a herbicide involves the inhibition of photosynthesis in plants. The compound interferes with the electron transport chain in the chloroplasts, leading to the disruption of energy production and ultimately causing the death of the plant. The molecular targets include key proteins involved in the photosynthetic process.
相似化合物的比较
Similar Compounds
2-Chloro-1-nitrobenzene: Lacks the trichloromethoxy group, making it less effective as a herbicide.
2-Chloro-3-(trichloromethoxy)benzene: Lacks the nitro group, which is essential for its herbicidal activity.
1-Nitro-3-(trichloromethoxy)benzene: Lacks the chlorine atom, affecting its overall reactivity and effectiveness.
Uniqueness
2-Chloro-1-nitro-3-(trichloromethoxy)benzene is unique due to the presence of both the nitro and trichloromethoxy groups, which contribute to its potent herbicidal activity. The combination of these functional groups allows for effective inhibition of photosynthesis in target plants, making it a valuable compound in agricultural applications.
属性
IUPAC Name |
2-chloro-1-nitro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKRWXFYVYJMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene](/img/structure/B1402176.png)
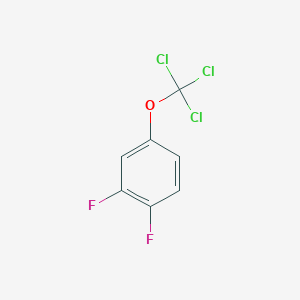
![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)
![2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene](/img/structure/B1402180.png)
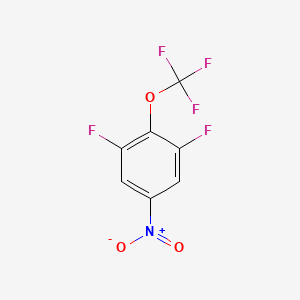

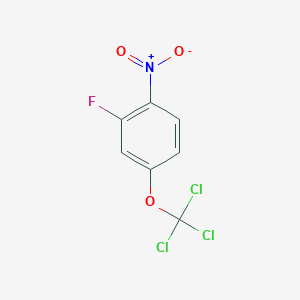
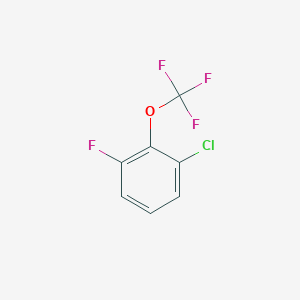
![2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene](/img/structure/B1402186.png)
